
Hemigossypolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hemigossypolone is a sesquiterpenoid compound derived from the cotton plant. It is a polyphenolic compound that plays a significant role in the plant’s defense mechanism against pests. This compound is structurally related to gossypol, another well-known compound found in cottonseed .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hemigossypolone can be synthesized through a series of oxidative reactions starting from farnesyl diphosphate. The process involves several enzymes, including (+)-δ-cadinene synthase and P450 enzymes, which convert farnesyl diphosphate to hemigossypol. This pathway includes multiple steps of hydroxylation and aromatization .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it is likely to follow similar synthetic routes as described above, with optimization for large-scale production. The use of biotechnological methods, such as enzyme catalysis, could be explored for efficient production.
Chemical Reactions Analysis
Types of Reactions
Hemigossypolone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Hemigossypolone has several scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpenoid biosynthesis and oxidative reactions.
Biology: this compound is studied for its role in plant defense mechanisms and its interactions with pests.
Medicine: Research is ongoing to explore the potential therapeutic effects of this compound and its derivatives, particularly in antitumor and antiviral applications.
Industry: This compound and its derivatives are investigated for their potential use in developing natural pesticides and other agricultural products
Mechanism of Action
Hemigossypolone exerts its effects through various molecular targets and pathways. It is involved in the plant’s defense response by inhibiting the growth and development of pests. The compound interacts with specific enzymes and proteins in the pests, disrupting their metabolic processes and leading to their eventual death .
Comparison with Similar Compounds
Similar Compounds
Gossypol: A closely related compound with similar structural features and biological activities.
Flavonoids: Another class of polyphenolic compounds with antioxidant and defensive properties.
Hydroxycinnamic Acids: Compounds that also play a role in plant defense mechanisms
Uniqueness
Hemigossypolone is unique due to its specific role in the cotton plant’s defense system and its distinct chemical structure. Unlike gossypol, this compound has additional hydroxyl and carbonyl groups that contribute to its unique reactivity and biological activity .
Properties
CAS No. |
35688-47-2 |
|---|---|
Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
2,3-dihydroxy-6-methyl-5,8-dioxo-4-propan-2-ylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C15H14O5/c1-6(2)10-12-11(8(5-16)14(19)15(10)20)9(17)4-7(3)13(12)18/h4-6,19-20H,1-3H3 |
InChI Key |
CERPPXZGSNEVMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C(=C(C(=C2C1=O)C(C)C)O)O)C=O |
melting_point |
166.5 - 169 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



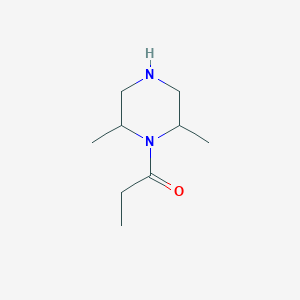

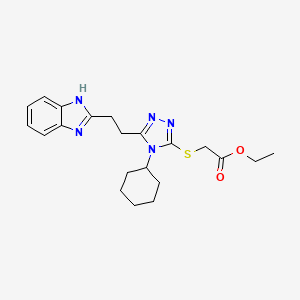

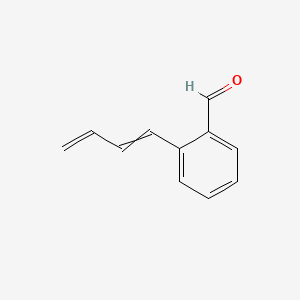
![1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on](/img/structure/B13832908.png)
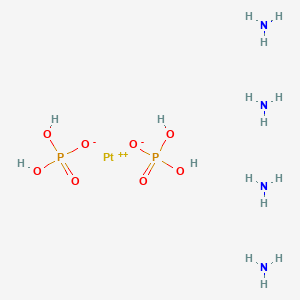

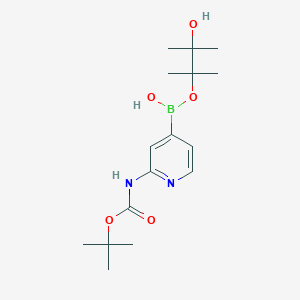

![2,5-Diazabicyclo[2.2.1]heptane,2-phenyl-](/img/structure/B13832951.png)
![Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)-](/img/structure/B13832961.png)

